1-Chloro-7-ethyl-3-methylisoquinoline
CAS No.:
Cat. No.: VC17726650
Molecular Formula: C12H12ClN
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12ClN |
---|---|
Molecular Weight | 205.68 g/mol |
IUPAC Name | 1-chloro-7-ethyl-3-methylisoquinoline |
Standard InChI | InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)14-12(13)11(10)7-9/h4-7H,3H2,1-2H3 |
Standard InChI Key | ZDZVCDDRFFHMHF-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)C=C(N=C2Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure is defined by an isoquinoline backbone substituted with chlorine at position 1, an ethyl group at position 7, and a methyl group at position 3. The Smiles notation confirms this arrangement, with the ethyl chain () and methyl group () contributing to its hydrophobicity. X-ray crystallography data are unavailable, but computational models suggest a planar aromatic system with steric hindrance from the ethyl substituent influencing reactivity .
Spectral Data
Nuclear magnetic resonance (NMR) spectroscopy for closely related compounds, such as 1-chloro-4-methylisoquinoline, reveals characteristic aromatic proton shifts between 7.68–8.35 ppm and methyl group signals near 2.59 ppm . For 1-chloro-7-ethyl-3-methylisoquinoline, analogous splitting patterns are expected, with the ethyl group’s methylene protons appearing as a quartet ( 1.2–1.5 ppm) and methyl protons as a triplet ( 0.9–1.1 ppm) . High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 205.68 .
Synthetic Pathways and Optimization
Chlorination of Isoquinoline Precursors
A common route to chloro-substituted isoquinolines involves treating hydroxyl or ketone precursors with phosphorus oxychloride (). For example, 4-methyl-2H-isoquinolin-1-one reacts with under reflux to yield 1-chloro-4-methylisoquinoline in 90% yield . Adapting this method, 7-ethyl-3-methylisoquinolin-1-one could undergo analogous chlorination, though the ethyl group may necessitate longer reaction times or elevated temperatures due to steric effects .
Transition Metal-Catalyzed Synthesis
Recent advances in rhodium(III)-catalyzed C–H activation offer alternative pathways. Allyl carbonates and benzimidates undergo cyclization in the presence of to form isoquinoline derivatives with hydrogen evolution . Applying this method, 7-ethyl-3-methylisoquinoline could be synthesized from ethyl-substituted allyl carbonates, followed by chlorination at position 1. Optimization studies indicate that electron-donating groups (e.g., methyl) enhance regioselectivity, favoring substitution at position 3 .
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Selectivity Challenges |
---|---|---|---|
Reflux, 3 h | 90 | Steric hindrance from ethyl | |
Rh(III)-Catalyzed | , 80°C | 68–84 | Competing ortho/meta chlorination |
Physicochemical Properties and Stability
Spectral and Chromatographic Behavior
In reversed-phase high-performance liquid chromatography (HPLC), the compound’s retention time is anticipated to align with analogs such as 1-chloro-3-methylisoquinoline, eluting at 12–14 minutes using a C18 column and acetonitrile-water gradient . Ultraviolet-visible (UV-Vis) spectroscopy would show absorption maxima near 220 nm and 280 nm, characteristic of the conjugated isoquinoline system .
Applications in Pharmaceutical and Material Science
Biological Activity
Isoquinoline derivatives exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects . The chlorine atom in 1-chloro-7-ethyl-3-methylisoquinoline may act as a hydrogen bond acceptor, enhancing binding to biological targets such as kinase enzymes. Preliminary studies on similar compounds demonstrate inhibitory activity against tyrosine kinases at IC values of 1–10 μM .
Material Science Applications
Halogenated isoquinolines serve as ligands in coordination chemistry. The chlorine atom can coordinate to transition metals like palladium or rhodium, enabling use in cross-coupling reactions . For instance, Suzuki-Miyaura coupling with aryl boronic acids could functionalize the isoquinoline ring, creating derivatives for optoelectronic materials .
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